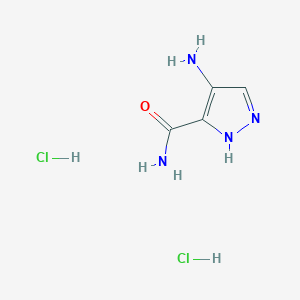

4-Amino-1H-pyrazole-5-carboxamide dihydrochloride

Description

Significance of the Pyrazole-5-carboxamide Scaffold in Chemical Science Research

The pyrazole (B372694) ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that imparts a wide range of chemical and biological properties. nih.govnih.gov This scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties. nih.govnih.govmdpi.com

The addition of a carboxamide group at the 5-position of the pyrazole ring creates the pyrazole-5-carboxamide scaffold. This functional group enhances the molecule's ability to form hydrogen bonds, a critical interaction for binding to biological targets like enzymes and receptors. This has made the pyrazole-carboxamide scaffold a focal point in the design of targeted therapeutics. nih.gov For instance, derivatives of this scaffold have been investigated as potent inhibitors of enzymes such as succinate (B1194679) dehydrogenase (SDH) in fungi, leading to the development of new antifungal agents. acs.org Furthermore, the versatility of this scaffold allows for substitutions at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its activity and specificity for a given biological target. nih.govresearchgate.net

Historical and Current Research Trajectory of 4-Amino-1H-pyrazole-5-carboxamide and its Derivatives

The study of pyrazoles dates back to the 19th century, with their synthesis first reported in 1883. nih.gov However, intensive investigation into their pharmacological potential gained significant momentum in the latter half of the 20th century. Aminopyrazoles, in particular, have been identified as versatile frameworks in drug discovery. mdpi.com The position of the amino group on the pyrazole ring significantly influences the compound's biological activity, with 5-aminopyrazoles (5APs) being extensively studied for their utility as kinase inhibitors, anticancer, antibacterial, and anti-inflammatory agents. mdpi.com

Historically, research focused on the synthesis of various aminopyrazole derivatives and screening them for a wide range of biological activities. Modern research has become more target-oriented, employing structure-based drug design and combinatorial chemistry to develop potent and selective inhibitors for specific biological targets.

Current research on derivatives of 4-Amino-1H-pyrazole-5-carboxamide is robust, with numerous studies focusing on creating novel therapeutic agents. For example, researchers have designed and synthesized series of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors to combat drug resistance in cancer. nih.gov Another area of active investigation involves modifying the core structure to develop potent inhibitors for kinases like FLT3 (Fms-like tyrosine kinase 3) and CDKs (Cyclin-dependent kinases) for the treatment of acute myeloid leukemia (AML). mdpi.com

The following tables summarize key research findings on derivatives related to the 4-Amino-1H-pyrazole-5-carboxamide scaffold.

Table 1: Research on Kinase Inhibitor Derivatives

| Derivative Class | Target Kinase(s) | Key Findings |

|---|---|---|

| 5-amino-1H-pyrazole-4-carboxamides | FGFR1, FGFR2, FGFR3 | A representative compound demonstrated nanomolar activities against multiple FGFRs and strongly suppressed the proliferation of various cancer cell lines. nih.gov |

| 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamides | FLT3, CDK2/4 | A lead compound showed potent inhibitory activity against FLT3 and its mutants, as well as excellent anti-proliferative effects on leukemia cells. mdpi.com |

Table 2: Research on Antimicrobial and Other Derivatives

| Derivative Class | Target/Application | Key Findings |

|---|---|---|

| Pyrazole Carboxamides with Diarylamine Scaffold | Fungal Succinate Dehydrogenase (SDH) | A lead compound exhibited potent in vivo antifungal activity against Rhizoctonia solani, a plant pathogen. acs.orgresearchgate.net |

| 5-amino-3-((phenylamino)-N-(phenylamino)-1H-pyrazole-4-carboxamides | Anti-tubercular | Identified compounds with potent activity against Mycobacterium tuberculosis and lower cytotoxicity compared to standard drugs. mdpi.com |

Academic Relevance and Scope of Research on 4-Amino-1H-pyrazole-5-carboxamide Dihydrochloride (B599025)

The primary academic relevance of 4-Amino-1H-pyrazole-5-carboxamide dihydrochloride lies in its role as a chemical intermediate or building block. In its dihydrochloride salt form, the compound exhibits increased stability and solubility in certain solvents, which can be advantageous for synthetic procedures. Researchers in organic and medicinal chemistry utilize this compound as a starting material for the construction of more elaborate molecules. acs.org

The scope of research involving this specific compound is therefore defined by its synthetic utility. It provides a foundational scaffold onto which various functional groups can be introduced. The amino group and the carboxamide group on the pyrazole ring are reactive sites that can be readily modified, allowing for the synthesis of large libraries of derivatives for high-throughput screening in drug discovery programs. beilstein-journals.orgresearchgate.net While direct biological studies on the dihydrochloride salt itself are limited, its importance is underscored by the vast number of publications detailing the synthesis and biological evaluation of the derivatives it helps to create. nih.govmdpi.comnih.gov The N-unsubstituted 4-aminopyrazoles and their hydrochlorides have also shown potential as antioxidant agents in some studies. mdpi.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-1H-pyrazole-5-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.2ClH/c5-2-1-7-8-3(2)4(6)9;;/h1H,5H2,(H2,6,9)(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSVYLWJBUVZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 1h Pyrazole 5 Carboxamide Dihydrochloride and Analogues

Established Synthetic Routes to the 4-Amino-1H-pyrazole-5-carboxamide Core

Traditional methods for the synthesis of the 4-amino-1H-pyrazole-5-carboxamide core often rely on well-established organic reactions that have been refined over time. These routes typically involve the formation of the pyrazole (B372694) ring as the key step.

Cyclization Reactions for Pyrazole Ring Formation

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrazoles. The Thorpe-Ziegler cyclization, for instance, is a notable method for preparing 4-aminopyrazoles. This reaction involves the intramolecular cyclization of a dinitrile, which can be formed from the reaction of an enaminonitrile with a halo compound. This approach provides a viable route to 4-aminopyrazole derivatives with various substituents. mdpi.com

Another approach involves the reaction of 2-cyanothioacetamides with hydrazine (B178648). This reaction can proceed through the involvement of both the cyano and thioamide groups, leading to the formation of 3,5-diaminopyrazoles with the elimination of hydrogen sulfide. nih.gov

Condensation Reactions Involving Hydrazine Derivatives

The condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. mdpi.comchim.it This reaction can be adapted to produce 4-aminopyrazole derivatives by using appropriately substituted starting materials. For example, the reaction of cyanoacetylhydrazine with chloroacetyl chloride yields N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which can then be cyclized to form a pyrazole ring. nih.gov

A common precursor for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is the condensation of a para-substituted phenyl hydrazine with ethoxymethylenemalononitrile (B14416). This reaction proceeds via reflux in an ethanol (B145695) medium. rsc.org The resulting aminopyrazole carbonitrile can then be further functionalized.

| Starting Material 1 | Starting Material 2 | Product | Reaction Type |

| Enaminonitrile | α-haloketone | 4-Aminopyrazole derivative | Thorpe-Ziegler Cyclization mdpi.com |

| 2-Cyanothioacetamide | Hydrazine | 3,5-Diaminopyrazole | Cyclization nih.gov |

| Cyanoacetylhydrazine | Chloroacetyl chloride | Pyrazole derivative | Condensation/Cyclization nih.gov |

| para-Substituted phenyl hydrazine | Ethoxymethylenemalononitrile | 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Condensation rsc.org |

Multi-step Organic Synthesis Approaches

The synthesis of complex 4-amino-1H-pyrazole-5-carboxamide analogues often requires multi-step synthetic sequences. These routes offer the flexibility to introduce a variety of functional groups at different positions of the pyrazole ring. A general strategy involves the initial formation of a substituted pyrazole, followed by functional group transformations to introduce the amino and carboxamide moieties.

For instance, a multi-step synthesis could begin with the condensation of 4-nitrophenylhydrazine (B89600) with a 1,3-dicarbonyl compound. The resulting 1-(4-nitrophenyl)-1H-pyrazole is then subjected to reduction of the nitro group to an amine. This amino group can then be further functionalized, and other substituents on the pyrazole ring can be modified to yield the desired carboxamide derivative. nih.govafinitica.com Another example involves the coupling of 4-nitropyrazole-3-carboxylic acid with an amine, followed by the reduction of the nitro group to yield a 4-aminopyrazole-3-carboxamide derivative. mdpi.com

Advanced and Regioselective Synthesis Strategies for 4-Amino-1H-pyrazole-5-carboxamide Derivatives

To overcome the limitations of classical methods, such as lack of regioselectivity and harsh reaction conditions, advanced synthetic strategies have been developed. These methods often provide higher yields, greater functional group tolerance, and better control over the regiochemical outcome.

Michael-Type Additions in Pyrazole Synthesis

While not a direct method for the synthesis of the pyrazole ring itself, Michael-type additions are crucial for the functionalization of pre-existing pyrazole scaffolds. The introduction of substituents at the C4 position of the pyrazole ring can be achieved through this reaction, which is essential for creating a library of analogues.

One-Pot Multicomponent Reactions Towards Pyrazole Analogues

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency, atom economy, and operational simplicity. These reactions allow for the construction of complex molecules in a single step from three or more starting materials.

A notable example is the three-component reaction of an aldehyde, phenylhydrazine, and malononitrile, which can be catalyzed by various catalysts such as potassium phthalimide, to produce 5-aminopyrazole-4-carbonitriles in high yields. clockss.org This approach is environmentally friendly as it can be performed in green solvents like a mixture of ethanol and water.

Another one-pot strategy involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by elimination in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. nih.gov

| Reaction Type | Starting Materials | Product | Key Features |

| Three-component reaction | Aldehyde, Phenylhydrazine, Malononitrile | 5-Aminopyrazole-4-carbonitrile | One-pot, high yield, green solvent clockss.org |

| One-pot synthesis | 5-Aminopyrazole, Azlactone | 4-Arylpyrazolo[3,4-b]pyridin-6-one | Solvent-free, superbasic medium nih.gov |

Green Chemistry Principles in the Synthesis of 4-Amino-1H-pyrazole-5-carboxamide Derivatives

The application of green chemistry principles to the synthesis of pyrazole derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. nih.govbenthamdirect.com These strategies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key green techniques applicable to the synthesis of 4-Amino-1H-pyrazole-5-carboxamide derivatives include the use of alternative energy sources, eco-friendly solvents, and catalyst-free or recyclable catalyst systems. benthamdirect.comresearchgate.net

Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as effective tools in the synthesis of pyrazole derivatives. nih.govbenthamdirect.com Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. In one study, a four-component condensation to produce pyrano[2,3-c]pyrazole derivatives was completed in just 25 minutes with an 88% yield under microwave irradiation, whereas conventional heating required 1.4 hours for an 80% yield. nih.gov Similarly, ultrasound irradiation promotes reactions by creating localized high-pressure and high-temperature zones, often leading to higher yields and shorter reaction times under milder conditions. nih.gov This method has been successfully used for the efficient four-component synthesis of dihydropyrano[2,3-c]pyrazole derivatives in an aqueous medium. nih.gov

Eco-friendly Solvents and Solvent-Free Reactions: The replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. Water and ethanol-water mixtures are increasingly used as green solvents in pyrazole synthesis. nih.gov Reactions conducted in water benefit from its non-toxic nature and can be facilitated by techniques like ultrasonic irradiation. nih.gov Furthermore, solvent-free reactions represent an even greener approach. tandfonline.com One such method involves the synthesis of pyrazole derivatives at room temperature in the presence of a commercially available and recoverable organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), achieving good yields of 75–86%. tandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, embodying principles of atom and step economy. nih.gov The one-pot synthesis of pyranopyrazoles, for example, involves the reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). nih.gov This approach simplifies the synthetic process, reduces the number of purification steps, and minimizes waste generation. nih.gov

The table below summarizes various green chemistry approaches used in the synthesis of pyrazole derivatives, which can be adapted for 4-Amino-1H-pyrazole-5-carboxamide and its analogues.

| Green Chemistry Approach | Technique/Reagent | Advantages | Reference |

| Alternative Energy | Microwave Irradiation | Reduced reaction time, improved yields | nih.gov |

| Ultrasound Irradiation | Milder conditions, improved purity, reduced need for harsh reagents | nih.gov | |

| Green Solvents | Water, Water-Ethanol | Eco-friendly, non-toxic | nih.gov |

| Solvent-Free | Tetrabutylammonium bromide (TBAB) | Environmentally friendly, shorter reaction times, good yields | tandfonline.com |

| Process Intensification | Multicomponent Reactions (MCRs) | Atom economy, step economy, simplified purification | nih.gov |

Synthesis of Precursor Intermediates for 4-Amino-1H-pyrazole-5-carboxamide Dihydrochloride (B599025)

The synthesis of 4-Amino-1H-pyrazole-5-carboxamide dihydrochloride relies on the availability of key precursor intermediates. The construction of the aminopyrazole core typically involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. chim.it

One of the most common routes to synthesize 5-aminopyrazole derivatives involves the reaction of hydrazines with β-ketonitriles. chim.it A direct synthesis method starts from esters, which undergo a tert-butoxide-assisted Claisen condensation to form β-ketonitrile intermediates. These intermediates are then treated with a hydrazine to yield the 5-aminopyrazole. chim.it

Another critical class of precursors are α,β-unsaturated nitriles. For instance, 5-amino-1-aryl-1H-pyrazole-4-carbonitriles can be synthesized by refluxing a mixture of a para-substituted phenyl hydrazine with ethoxymethylenemalononitrile in an ethanol medium. rsc.org This reaction provides a direct route to the substituted aminopyrazole carbonitrile core.

A versatile method for preparing 3-amino-1H-pyrazole-4-carbonitrile derivatives, which are structural isomers and important precursors for various heterocyclic compounds, starts from 3-oxoalkanonitriles. mdpi.com The synthesis pathway is outlined below:

Preparation of 3-Oxoalkanonitriles (5a-c): These precursors can be synthesized from enaminones, which are reacted with hydroxylamine (B1172632) hydrochloride to form aldoximes. The aldoximes are then converted to the 3-oxoalkanonitriles in a basic medium. mdpi.com

Formation of Intermediate (6a-c): The 3-oxoalkanonitriles are then reacted with trichloroacetonitrile (B146778) to afford 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles. mdpi.com

Cyclization to Aminopyrazole (8a-c): Finally, these intermediates are condensed with hydrazine to yield the 3-amino-1H-pyrazole-4-carbonitrile derivatives. mdpi.com

The following table details the synthesis of a key precursor, 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a). mdpi.com

| Step | Starting Material | Reagent(s) | Product | Yield |

| 1 | Enaminone | Hydroxylamine hydrochloride, Base | 3-Oxo-3-phenylpropanenitrile (5a) | 89% |

| 2 | 3-Oxo-3-phenylpropanenitrile (5a) | Trichloroacetonitrile | (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (6a) | 82% |

| 3 | (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile (6a) | Hydrazine | 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile (8a) | 93% |

These methods highlight the common strategies for obtaining the essential pyrazole-carbonitrile and pyrazole-carboxamide frameworks needed for the synthesis of the target compound and its analogues.

Derivatization Strategies for Structural Modification of 4-Amino-1H-pyrazole-5-carboxamide

Structural modifications of the 4-Amino-1H-pyrazole-5-carboxamide scaffold are crucial for developing analogues with diverse properties. nih.gov Derivatization can be targeted at the pyrazole ring itself or at the amino and carboxamide functional groups. nih.gov

Introducing substituents on the pyrazole ring, particularly on the nitrogen atoms, is a common strategy for creating structural diversity. N-arylation and N-alkylation reactions are frequently employed. Transition-metal-catalyzed reactions, such as those using palladium or copper, are effective for N-arylation of aminopyrazoles. chim.it

For instance, 5-aminopyrazoles can react with various bielectrophiles to construct fused heterocyclic rings, effectively substituting the N1 and C5 positions. beilstein-journals.org A palladium-catalyzed reaction involving 5-aminopyrazole-4-carboxylate and β-haloaldehydes can generate a fused pyrazolo[3,4-b]pyridine nucleus. nih.gov This demonstrates a method for both substitution and annulation at the pyrazole core. The choice of reaction conditions and the nature of the reactants can control the regioselectivity of the substitution, leading to either pyrazolo[3,4-b]pyridines or their pyrazolo[1,5-a]pyrimidine (B1248293) isomers. nih.govbeilstein-journals.org

The exocyclic amino and carboxamide groups of 4-Amino-1H-pyrazole-5-carboxamide are key sites for derivatization. 5-Aminopyrazoles are polyfunctional compounds with three primary nucleophilic sites: the 5-NH2 group, the 1-NH group, and the 4-CH group, with the 5-amino group being the most reactive. nih.gov

Modifications of the Amino Group: The amino group can undergo a variety of reactions. For example, the condensation of 4-carboxamide-5-aminopyrazole with benzoyl isothiocyanate in dry acetone (B3395972) leads to the formation of a benzoylthioureido derivative. nih.govbeilstein-journals.org This demonstrates the nucleophilicity of the amino group and its utility in building more complex structures. Further reactions can be carried out on this new moiety. nih.govbeilstein-journals.org

Modifications of the Carboxamide Group: The carboxamide group can also be chemically transformed. A multi-step synthesis reported by Venkatesan et al. illustrates the conversion of a pyrazolo[3,4-d]pyrimidinone, derived from a 4-carboxamide-5-aminopyrazole precursor, into a carboxylic ester. beilstein-journals.org This transformation involved chlorination with phosphorus oxychloride, followed by cyanation, hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification. beilstein-journals.org This sequence showcases the versatility of the carboxamide group as a handle for introducing other functionalities.

The table below provides examples of derivatization reactions for the amino and carboxamide groups on a 5-aminopyrazole-4-carboxamide core.

| Functional Group | Reagent(s) | Product Type | Reference |

| Amino Group | Benzoyl isothiocyanate | Benzoylthioureido derivative | nih.govbeilstein-journals.org |

| Carboxamide Group | 1. POCl₃ 2. Cyanation 3. Hydrolysis 4. Esterification | Carboxylic ester | beilstein-journals.org |

Chemical Reactivity and Transformation Studies of 4 Amino 1h Pyrazole 5 Carboxamide

Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole (B372694) Nucleus

The pyrazole ring is generally susceptible to electrophilic attack, with the substitution pattern being heavily influenced by the existing substituents.

Electrophilic Substitution:

In unsubstituted pyrazole, electrophilic substitution predominantly occurs at the C4 position. scribd.com The presence of the powerful activating amino group at the C4 position in 4-Amino-1H-pyrazole-5-carboxamide deactivates this primary site for further ring substitution. Consequently, electrophilic attack is often directed to the amino group itself or, under harsh conditions, potentially to the C3 position.

Common electrophilic substitution reactions for the pyrazole nucleus include nitration, halogenation, and sulfonation. scribd.commdpi.com However, for 4-Amino-1H-pyrazole-5-carboxamide, the amino group's nucleophilicity is the primary site of reaction with electrophiles. For instance, reactions with acylating or alkylating agents would likely lead to N-acylation or N-alkylation of the 4-amino group rather than substitution on the pyrazole ring.

Nucleophilic Substitution:

The electron-rich nature of the pyrazole ring, further enhanced by the C4-amino group, generally makes it resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of a good leaving group on the ring. The primary nucleophilic character of the molecule resides in the exocyclic amino group. This group can readily participate in reactions, such as condensation with carbonyl compounds or substitution reactions, acting as the nucleophile. ekb.egnih.gov For example, the amino group can react with aldehydes or ketones to form Schiff bases or undergo condensation with β-dicarbonyl compounds. nih.gov

Table 1: Substitution Reaction Profile of the Pyrazole Nucleus

| Reaction Type | Reactivity of the Pyrazole Ring | Primary Site of Reactivity | Example Transformation |

|---|---|---|---|

| Electrophilic Substitution | Generally activated, but C4 position is blocked. | Exocyclic 4-amino group. | N-acylation or N-alkylation of the amino group. |

| Nucleophilic Substitution | Generally deactivated due to high electron density. | Exocyclic 4-amino group acts as the nucleophile. | Condensation with carbonyls (e.g., 5-nitrofuran-2-carbaldehyde). ekb.eg |

Oxidation and Reduction Pathways of 4-Amino-1H-pyrazole-5-carboxamide

Oxidation:

The 4-amino-1H-pyrazole moiety is susceptible to oxidation, although specific pathways for this compound are not extensively detailed in the literature. The amino group can be a primary target for oxidizing agents. Electrochemical oxidation represents a potential method for functionalizing pyrazole-type compounds, often proceeding via the formation of radical cations. mdpi.com The electron-donating nature of the amino group would likely lower the oxidation potential of the pyrazole ring, making it more prone to oxidative degradation under strong oxidizing conditions.

Reduction:

The pyrazole ring is generally stable to reduction under typical catalytic hydrogenation conditions. The most relevant reduction pathway associated with this class of compounds is the synthesis of the 4-amino group itself. This is commonly achieved through the chemical reduction of a precursor, such as a 4-nitropyrazole or a 4-nitrosopyrazole derivative. mdpi.com This transformation is a key step in the synthesis of many 4-aminopyrazole compounds.

Common reduction methods include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.

Chemical Reduction: Employing reagents such as tin(II) chloride in hydrochloric acid or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) oxide hydroxide. mdpi.comjst.go.jp Another documented pathway involves the reduction of 4-hydroxyiminopyrazol-5-ones to yield 4-aminopyrazole derivatives. mdpi.com

Table 2: Summary of Oxidation and Reduction Reactions

| Process | Substrate Moiety | Typical Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | Pyrazole Ring / Amino Group | Strong oxidizing agents, Electrooxidation | Potential for ring opening or N-oxide formation | mdpi.com |

| Reduction | 4-Nitro-1H-pyrazole-5-carboxamide | H₂, Pd/C or Hydrazine Hydrate, FeO(OH) | 4-Amino-1H-pyrazole-5-carboxamide | mdpi.comjst.go.jp |

| Reduction | 4-Hydroxyiminopyrazol-5-one derivative | Reducing agents | 4-Aminopyrazole derivative | mdpi.com |

Mechanistic Insights into Chemical Transformations

The mechanisms of reactions involving 4-Amino-1H-pyrazole-5-carboxamide are analogous to those of other substituted aromatic amines and pyrazoles.

Electrophilic Attack on the Amino Group: When the exocyclic amino group acts as a nucleophile, the reaction proceeds via the lone pair of electrons on the nitrogen atom attacking an electrophilic center. For example, in an acylation reaction, the nitrogen attacks the electrophilic carbonyl carbon of an acyl halide or anhydride, followed by the elimination of a leaving group to form an N-acylated product.

Reduction of a 4-Nitro Precursor: The catalytic hydrogenation of a 4-nitropyrazole to form the 4-amino derivative involves a series of steps on the catalyst surface. The nitro group is sequentially reduced, likely through nitroso and hydroxylamino intermediates, before the final amine is formed. The process involves the transfer of hydrogen atoms from the catalyst surface to the nitrogen and oxygen atoms of the nitro group.

Table 3: Proposed Mechanistic Steps for Key Transformations

| Transformation | Proposed Mechanism | Key Intermediates |

|---|---|---|

| N-Acylation of 4-Amino Group | Nucleophilic addition-elimination | Tetrahedral carbonyl intermediate |

| Reduction of 4-Nitropyrazole | Heterogeneous catalytic hydrogenation | Nitroso and hydroxylamino pyrazole species |

| Condensation with Aldehyde | Nucleophilic attack followed by dehydration | Carbinolamine (hemiaminal) intermediate |

Reactivity Profile and Stability Under Various Conditions

pH: As a dihydrochloride (B599025) salt, the compound is expected to be stable in acidic to neutral conditions. The amino group is protonated, reducing its nucleophilicity and susceptibility to oxidation. In basic conditions, the free amine is generated, which is more nucleophilic and more readily oxidized. The carboxamide group can undergo hydrolysis to the corresponding carboxylic acid under strongly acidic or basic conditions, particularly with heating.

Temperature: The compound is a solid at room temperature and is expected to be thermally stable under normal storage conditions. High temperatures could lead to decomposition.

Oxidizing/Reducing Agents: The molecule is sensitive to strong oxidizing agents due to the presence of the amino group. It is generally stable to common reducing agents, although the pyrazole ring's stability can be compromised under very harsh reductive conditions.

Table 4: Stability and Reactivity Profile

| Condition | Stability/Reactivity | Notes |

|---|---|---|

| Acidic (e.g., HCl) | Generally stable. | Amino group is protonated as an ammonium (B1175870) salt. Potential for amide hydrolysis upon heating. |

| Neutral (e.g., Water) | Moderately stable. | May exhibit limited solubility. |

| Basic (e.g., NaOH) | Less stable; more reactive. | Free amino group is more nucleophilic and prone to oxidation. Amide hydrolysis is possible. |

| Oxidizing Agents | Unstable. | The amino-substituted ring is susceptible to oxidation. |

| Reducing Agents | Generally stable. | The pyrazole ring is resistant to mild reduction. |

Computational Chemistry and Theoretical Investigations of 4 Amino 1h Pyrazole 5 Carboxamide

Electronic Structure Elucidation via Quantum Mechanical Methods

Quantum mechanical methods are fundamental to exploring the electronic characteristics of 4-Amino-1H-pyrazole-5-carboxamide. These computational approaches allow for a detailed description of electron distribution, orbital energies, and molecular geometry, which collectively govern the molecule's chemical behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of pyrazole (B372694) derivatives. mdpi.comeurasianjournals.com This approach is used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. Theoretical studies on related pyrazole systems frequently employ the B3LYP functional combined with a split-valence triple-zeta basis set, such as 6-311++G(d,p), to achieve a high level of accuracy. mdpi.commdpi.com These calculations provide the foundation for understanding the molecule's ground-state properties and serve as the starting point for more advanced analyses, such as Frontier Molecular Orbital (FMO) theory. For 4-Amino-1H-pyrazole-5-carboxamide, DFT calculations would typically begin with the optimization of its three-dimensional structure to find the lowest energy conformation, which is essential for the accurate prediction of all other electronic parameters.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com These two orbitals are critical in determining the electronic and charge transfer properties within a molecule. jcsp.org.pk

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons, correlating with the molecule's nucleophilicity and basicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, which relates to the molecule's electrophilicity. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability and reactivity. jcsp.org.pk A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap is associated with higher reactivity and greater ease of electronic transitions. jcsp.org.pknih.gov

The distribution and energies of these orbitals are fundamental to predicting how the molecule will interact with other chemical species. jcsp.org.pk

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -5.67 | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | -1.79 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | 3.88 | Correlates with chemical stability and reactivity. |

Data is illustrative, based on values for similar pyrazole-carboxamide structures found in the literature. jcsp.org.pk

Quantum-Chemical Characterization of Electronic Parameters

From the HOMO and LUMO energy values obtained through DFT calculations, several global quantum-chemical parameters can be derived to further characterize the reactivity of 4-Amino-1H-pyrazole-5-carboxamide. nih.gov These descriptors provide a quantitative measure of various aspects of the molecule's chemical behavior.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Electrophilicity Index (ω): An index that measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These parameters are invaluable for comparing the reactivity of different molecules and for understanding structure-activity relationships. researchgate.net

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ ≈ (-EHOMO - ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η ≈ (-EHOMO + ELUMO) / 2 | Resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Propensity to act as an electrophile. |

Tautomerism Studies of Aminopyrazole Carboxamides

Tautomerism is a critical phenomenon in pyrazole chemistry, involving the migration of a proton to create structural isomers that can exist in equilibrium. researchgate.net For 4-Amino-1H-pyrazole-5-carboxamide, both annular and side-chain tautomerism are theoretically possible. Computational studies are essential for determining the relative stability of these different forms. researchgate.net

Prototropic Annular Tautomerism

Prototropic annular tautomerism in N-unsubstituted pyrazoles involves the migration of the pyrazole ring proton between the two adjacent nitrogen atoms (N1 and N2). nih.gov For 4-Amino-1H-pyrazole-5-carboxamide, this results in two possible tautomers: 4-amino-1H-pyrazole-5-carboxamide and 4-amino-2H-pyrazole-5-carboxamide.

The relative stability of these tautomers is highly influenced by the electronic nature of the substituents on the pyrazole ring. mdpi.comresearchgate.net Electron-donating groups (like the amino group) and electron-withdrawing groups (like the carboxamide group) can stabilize or destabilize a tautomer depending on their position. Theoretical calculations have shown that for pyrazoles with both amino and carboxamide/ester groups, the tautomer with the amide or ester group at position 3 (relative to the N-H group) is often more stable in the solid state. researchgate.netnih.gov However, the equilibrium can be affected by the solvent environment, with more polar solvents potentially favoring more polar tautomers. nih.govresearchgate.net DFT calculations are used to compute the relative energies and Gibbs free energies of the tautomers in the gas phase and in various solvents to predict the predominant form under different conditions. mdpi.comnih.gov

| Factor | Influence on Tautomer Stability |

|---|---|

| Substituent Electronic Effects | Electron-donating vs. electron-withdrawing character of groups at C3, C4, and C5 determines the most stable position of the ring N-H proton. researchgate.net |

| Solvent Polarity | Polar solvents can shift the equilibrium towards the more polar tautomer. researchgate.net |

| Intramolecular Hydrogen Bonding | The possibility of forming internal hydrogen bonds can significantly stabilize a specific tautomeric form. |

| Intermolecular Interactions | In the solid state, crystal packing forces and intermolecular hydrogen bonding networks can lock the molecule into a single tautomeric form. nih.gov |

Side-Chain Tautomerism

In addition to the ring-based tautomerism, the carboxamide group at the C5 position can theoretically exhibit amide-iminol tautomerism. This involves the migration of a proton from the nitrogen atom to the oxygen atom of the carbonyl group, converting the amide (-C(=O)-NH2) into its iminol (-C(OH)=NH) form.

While theoretically possible, computational and experimental studies on primary amides consistently show that the amide tautomer is significantly more stable than the iminol tautomer. The energy difference is typically large enough that the iminol form is not present in any significant concentration at equilibrium. Quantum chemical calculations can precisely quantify this energy difference by optimizing the geometries of both the amide and iminol forms of 4-Amino-1H-pyrazole-5-carboxamide and comparing their total electronic energies. This analysis would confirm the overwhelming preference for the amide structure.

Influence of Substituents on Tautomeric Equilibria

The phenomenon of prototropic tautomerism is a fundamental characteristic of pyrazole and its derivatives. mdpi.com For N-unsubstituted pyrazoles such as 4-Amino-1H-pyrazole-5-carboxamide, the position of the annular proton can shift between the two nitrogen atoms (N1 and N2), leading to different tautomeric forms. The stability and equilibrium between these tautomers are not intrinsic but are heavily influenced by the electronic nature of the substituents on the pyrazole ring and the surrounding environment. nih.gov

Computational studies, often employing Density Functional Theory (DFT) and ab initio methods, have provided significant insights into these equilibria. nih.govnih.gov For a molecule like 4-Amino-1H-pyrazole-5-carboxamide, two key substituents dictate the electronic landscape: the amino (-NH₂) group at position 4 and the carboxamide (-CONH₂) group at position 5.

Theoretical calculations on substituted pyrazoles have shown that the preferred tautomeric form is the one where the N-H group of the pyrazole ring is closer to the more electron-donating substituent, or conversely, the lone pair-bearing nitrogen atom is closer to the more electron-withdrawing substituent. nih.gov The amino group is a strong π-electron donor, while the carboxamide group is electron-withdrawing. This electronic push-pull relationship across the pyrazole ring is a critical determinant of the tautomeric preference.

Ab initio MP2/6-311++G** calculations on a range of substituted pyrazoles concluded that groups capable of electron donation through the π-system, such as -NH₂ and -CONH₂, tend to favor the tautomer where the substituent is at the C3 position (adjacent to the NH group). nih.gov In the case of 4-Amino-1H-pyrazole-5-carboxamide, this general principle suggests a complex interplay. However, studies on pyrazoles with both amino and amide/ester groups indicate that factors like internal hydrogen bonds and the polarity of the environment can shift the equilibrium. nih.gov For instance, theoretical calculations on an isolated amino-substituted pyrazole predicted the preference for one tautomer, but this preference diminished in polar solvents, leading to a tautomeric equilibrium. nih.gov

| Substituent Type | General Effect on Pyrazole Tautomerism | Predicted Influence on 4-Amino-1H-pyrazole-5-carboxamide |

| Electron Donating (e.g., -NH₂) ** | Stabilizes the tautomer where the substituent is adjacent to the annular N-H group. nih.gov | The -NH₂ group at C4 influences the electron density of the entire ring, contributing to the overall stability. |

| Electron Withdrawing (e.g., -CONH₂) ** | Stabilizes the tautomer where the substituent is adjacent to the lone pair-bearing annular nitrogen. nih.gov | The -CONH₂ group at C5 will preferentially favor the tautomer where the proton is on the N1 nitrogen. |

This table summarizes the general electronic effects of substituents on pyrazole tautomeric equilibria based on published computational studies.

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a powerful computational tool used to visualize and quantify the three-dimensional charge distribution of a molecule. rsc.org It serves as a map of electrostatic potential on the electron density surface, revealing regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). researchgate.net This analysis is crucial for predicting non-covalent interactions, reactivity sites, and molecular recognition patterns.

For 4-Amino-1H-pyrazole-5-carboxamide, an MESP analysis would highlight several key features:

Negative Potential Regions: The most negative electrostatic potentials are expected to be localized around the "pyridine-like" nitrogen atom of the pyrazole ring (the one not bonded to hydrogen) and the oxygen atom of the carboxamide group. researchgate.net These regions, rich in electron density from lone pairs, are the primary sites for electrophilic attack and act as hydrogen bond acceptors.

Positive Potential Regions: Regions of positive electrostatic potential will be concentrated around the hydrogen atoms of the annular N-H group, the exocyclic amino (-NH₂) group, and the carboxamide (-CONH₂) group. These electron-deficient sites are susceptible to nucleophilic attack and are strong hydrogen bond donors.

Intermediate Regions: The carbon framework of the pyrazole ring and the phenyl group would generally exhibit intermediate or near-neutral potential, though influenced by the attached functional groups.

The MESP provides a quantitative understanding of the molecule's electronic surface. For instance, computed MESP values on the surfaces of pyrazole and related azoles show distinct negative potentials near the lone-pair-bearing nitrogen atoms and positive potentials near the N-H units. researchgate.net The precise values and distribution of these potentials in 4-Amino-1H-pyrazole-5-carboxamide dictate its interaction with other molecules, including water, and its ability to form specific hydrogen bonding networks.

| Molecular Region | Expected MESP Value | Predicted Role in Interactions |

| Carbonyl Oxygen (-C=O) | Strongly Negative | Primary Hydrogen Bond Acceptor |

| "Pyridine-like" Ring Nitrogen | Negative | Hydrogen Bond Acceptor; Site of Protonation |

| Amine & Amide Hydrogens (-NH₂) | Strongly Positive | Primary Hydrogen Bond Donor |

| Pyrazole Ring Hydrogen (-NH) | Positive | Hydrogen Bond Donor |

This table outlines the expected molecular electrostatic potential characteristics for different regions of the 4-Amino-1H-pyrazole-5-carboxamide molecule and their roles in intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Networks in Pyrazole Derivatives

The molecular structure of 4-Amino-1H-pyrazole-5-carboxamide is rich with functional groups capable of forming strong and directional intermolecular interactions, particularly hydrogen bonds. The presence of multiple hydrogen bond donors (the pyrazole N-H, the amino -NH₂, and the carboxamide -NH₂) and acceptors (the pyrazole N and the carboxamide C=O) allows for the formation of complex and stable hydrogen-bonding networks in the solid state. mdpi.comscirp.org

Computational and crystallographic studies on related pyrazole carboxamides and dicarboxamides reveal common hydrogen-bonding motifs. mdpi.commdpi.com A frequent and stable arrangement is the amide-amide homosynthon, where two carboxamide groups from adjacent molecules form a ring motif known as an R²₂(8) ring. mdpi.com This interaction involves a pair of complementary N-H···O hydrogen bonds.

In the crystal structure of 4-Amino-1H-pyrazole-5-carboxamide, one can anticipate a variety of interactions:

Amide-Amide Dimers: Formation of the aforementioned R²₂(8) rings between the carboxamide groups of two molecules.

Pyrazole-Amide Chains: The pyrazole N-H donor of one molecule can interact with the carbonyl oxygen acceptor of another, while the "pyridine-like" nitrogen acceptor can interact with an amide N-H donor, leading to extended chains.

Amino Group Participation: The exocyclic amino group provides two additional N-H donors, which can form hydrogen bonds with the carbonyl oxygen or the "pyridine-like" nitrogen of neighboring molecules, further cross-linking the primary chains or sheets. researchgate.net

These extensive hydrogen bonding networks are the primary driving force for the crystal packing and significantly influence the compound's physical properties. nih.govnih.gov The interplay between these various possible interactions determines the final, most energetically favorable, three-dimensional structure. Theoretical calculations are essential for understanding the relative strengths of these different hydrogen bonds and predicting the most likely packing arrangements.

| Potential Hydrogen Bond Donor | Potential Hydrogen Bond Acceptor | Possible Supramolecular Motif |

| Carboxamide N-H | Carboxamide C=O | R²₂(8) Ring Synthon mdpi.com |

| Pyrazole N-H | Carboxamide C=O | C(n) Chain |

| Amino N-H | Carboxamide C=O | Cross-linking of chains/sheets |

| Amino N-H | Pyrazole "Pyridine-like" N | Cross-linking of chains/sheets |

| Carboxamide N-H | Pyrazole "Pyridine-like" N | C(n) Chain |

This table lists the potential hydrogen bonding interactions and resulting supramolecular motifs that could be formed by 4-Amino-1H-pyrazole-5-carboxamide in the solid state.

Mechanism of Action and Molecular Interactions of 4 Amino 1h Pyrazole 5 Carboxamide Derivatives

Molecular Binding and Recognition Mechanisms

The therapeutic potential of 4-Amino-1H-pyrazole-5-carboxamide derivatives is fundamentally linked to their structural ability to bind with high affinity and specificity to biological targets. This recognition is governed by a combination of non-covalent interactions, primarily hydrogen bonding and pi-pi stacking, which stabilize the ligand-target complex.

Hydrogen Bonding Interactions with Biological Macromolecules

Hydrogen bonds are pivotal to the binding affinity and selectivity of pyrazole (B372694) carboxamide derivatives. The pyrazole ring itself, with its pyrrole-like NH group and pyridine-like nitrogen atom, is an adept participant in forming these crucial connections. nih.gov In the context of enzyme inhibition, these interactions are frequently observed in the active sites of protein kinases and carbonic anhydrases. nih.govnih.gov

For instance, in kinase inhibition, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming key interactions with hinge region residues of the enzyme, mimicking the binding of the adenine (B156593) portion of ATP. nih.gov Similarly, the amino and carboxamide groups on the scaffold provide additional hydrogen bond donors and acceptors, further anchoring the molecule within the active site. mdpi.com Studies on 3-aminopyrazole (B16455) derivatives have shown that the 3-NH2 group can form hydrogen bonds with backbone residues like Asnα101 in the target protein. mdpi.com In complexes with cobalt, pyrazole ligands have demonstrated the ability to form three distinct N-H···N hydrogen bonds, linking molecules together and highlighting the scaffold's robust hydrogen-bonding capability. mdpi.com

Pi-Pi Stacking Interactions with Protein Residues

The aromatic nature of the pyrazole ring facilitates pi-pi stacking interactions, which are significant contributors to the binding energy of these derivatives with their protein targets. nih.gov These interactions typically occur with the aromatic side chains of amino acid residues such as phenylalanine, tyrosine, and tryptophan within the enzyme's active site. nih.govresearchgate.net

In kinase inhibitors, the pyrazole ring often fits into hydrophobic pockets, where it can engage in favorable stacking interactions. nih.gov Molecular docking studies of various pyrazole derivatives have repeatedly confirmed the presence of pi-pi stacking with key residues, such as Phe66 in the TMK enzyme, which enhances binding affinity. researchgate.net The combination of hydrogen bonding and pi-pi stacking allows these molecules to achieve high-affinity binding. For example, in certain cobalt complexes, the alignment of pyrazole rings promotes strong pi-pi stacking with short centroid-to-centroid distances of approximately 3.4 Å, which occurs in concert with hydrogen bonding. mdpi.com

Enzymatic Modulation and Inhibition Profiles

The functional consequence of the molecular binding of 4-Amino-1H-pyrazole-5-carboxamide derivatives is often the potent and selective modulation of enzyme activity. These compounds have been extensively studied as inhibitors of several key enzyme families.

Specific Enzyme Inhibition (e.g., Kinases, Carbonic Anhydrases)

Kinase Inhibition: The pyrazole scaffold is a well-established framework for the design of protein kinase inhibitors. mdpi.comnih.gov Derivatives have shown potent activity against a multitude of kinases implicated in cancer and inflammatory diseases. nih.govmdpi.com For example, the pyrazol-4-yl urea (B33335) derivative AT9283 is a multitargeted inhibitor of Aurora A, Aurora B, JAK2, and Abl kinases. acs.org The versatility of the scaffold allows for the development of both highly selective and multi-targeted inhibitors. nih.gov

| Derivative Type | Target Kinase | Inhibition Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Pyrazol-4-yl urea (AT9283) | Aurora A | 3 nM | acs.org |

| Pyrazol-4-yl urea (AT9283) | Aurora B | 3 nM | acs.org |

| Pyrazole-based Akt1 inhibitor | Akt1 | 1.3 nM (IC₅₀) | nih.gov |

| 1,3-Diphenyl-N-benzyloxy-1H-pyrazole-4-carboxamide | (Antiproliferative, HeLa) | 1.18 µM (GI₅₀) | nih.gov |

Carbonic Anhydrase Inhibition: Pyrazole carboxamide derivatives bearing sulfonamide groups are potent inhibitors of human carbonic anhydrase (hCA) isozymes. nih.govtandfonline.com The sulfonamide moiety is crucial for this activity, as it coordinates to the zinc ion in the enzyme's active site. tandfonline.com Different substitutions on the pyrazole ring can confer selectivity for various CA isoforms, such as the cytosolic hCA I and II, or the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

|---|---|---|---|

| Pyrazole-3,4-dicarboxamide sulfonamides | hCA I | 0.119–3.999 µM | researchgate.net |

| Pyrazole-3,4-dicarboxamide sulfonamides | hCA II | 0.084–0.878 µM | researchgate.net |

| 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamides | hCA IX | Potent, some better than AAZ (Kᵢ=25.8 nM) | nih.gov |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | Some more potent than AAZ | nih.gov |

Modulation of Key Biochemical Signaling Pathways

By inhibiting specific enzymes, these derivatives can effectively modulate downstream signaling pathways. For instance, inhibition of kinases like p38 MAPK can interfere with inflammatory signaling cascades, such as the LPS-induced release of TNFα. mdpi.com Similarly, inhibiting IRAK4, a serine-threonine kinase, is an attractive strategy for treating inflammatory diseases by blocking signals from IL-1R and toll-like receptors (TLR). aminer.org

In a different context, certain pyrazole carboxamide derivatives have been shown to act as fungicides by targeting mitochondrial function. nih.gov The compound SCU2028, for example, inhibits the respiratory chain by targeting complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase), thereby disrupting the TCA cycle and oxidative phosphorylation pathways essential for fungal survival. nih.gov

Nucleic Acid Binding and Conformational Perturbation Studies

Beyond proteins, some 1H-pyrazole-3-carboxamide derivatives have been shown to interact directly with nucleic acids, suggesting an alternative mechanism for their biological effects, such as anticancer activity. jst.go.jpnih.gov These compounds are capable of binding to the minor groove of DNA. jst.go.jp

Experimental evidence from fluorescence spectroscopy, viscosity measurements, and DNA cleavage assays confirms this interaction. jst.go.jpnih.gov One derivative, pym-5, was found to have a DNA-binding affinity (K) of 1.06×10⁵ M⁻¹. nih.gov This binding can significantly affect DNA conformation and even lead to cleavage of supercoiled plasmid DNA, demonstrating a direct impact on nucleic acid structure and integrity. jst.go.jpnih.gov This interaction with DNA may contribute to the antiproliferative effects of these compounds through an off-target mechanism separate from kinase inhibition. jst.go.jp

DNA Minor Groove Binding Models

Certain derivatives of pyrazole carboxamide have been investigated for their potential to act as DNA-binding agents. Molecular docking studies have been employed to model the interaction between these compounds and DNA. A proposed model for some 1H-pyrazole-3-carboxamide derivatives suggests that they interact with the base pairs of DNA primarily through a groove-binding mode. jst.go.jp

The structure of these molecules, often featuring a chain-like conformation facilitated by amide bonds on the pyrazole ring, allows them to stretch along the DNA minor groove. jst.go.jp The pyrazole ring itself is thought to play a crucial role in this interaction. Its ability to form a rigid, electron-rich planar system allows it to embed within the DNA minor groove, where it can engage in π–π stacking interactions with the DNA bases, a common feature for effective DNA-binding. jst.go.jp The addition of flexible chemical groups to this pyrazole scaffold can further enhance binding affinities to the DNA strands. jst.go.jp

Experimental evidence supports these computational models. Spectroscopic and viscosity measurements have been used to confirm the binding ability of these compounds. For instance, the derivative 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) was found to have a high DNA-binding affinity, with a binding constant (K) of 1.06×10⁵ M⁻¹. jst.go.jpnih.gov This strong binding suggests a significant interaction that can affect DNA conformation. jst.go.jpnih.gov

Investigations of DNA Cleavage Activity

Beyond simply binding to DNA, some pyrazole carboxamide derivatives have demonstrated the ability to cleave DNA strands. This activity is typically investigated using agarose (B213101) gel electrophoresis with supercoiled plasmid DNA, such as pBR322. In these assays, a compound that can cleave the DNA will convert the compact supercoiled form (Form I) into a more relaxed, nicked circular form (Form II) or a linear form (Form III).

Studies have shown that many pyrazole derivatives are capable of cleaving plasmid pBR322 DNA from its supercoiled form to the nicked circular form. researchgate.net The specific compound pym-5, which exhibited strong DNA binding, was also shown to possess DNA cleavage activity in a concentration-dependent manner. jst.go.jpnih.gov The appearance of Form II plasmid DNA was observed when pym-5 was added at concentrations as low as 5x10⁻⁷ M, with the effect increasing with higher concentrations. jst.go.jp This cleavage activity is believed to occur through a hydrolytic mechanism, where the uramido group of the compound attacks the phosphonate (B1237965) backbone of the DNA. jst.go.jp It is important to note that this activity is structure-dependent, as other similar pyrazole carboxamide derivatives tested in the same study did not exhibit any DNA cleavage effect. jst.go.jp

Receptor-Ligand Binding and Agonism/Antagonism

The structural diversity of 4-Amino-1H-pyrazole-5-carboxamide derivatives enables them to interact with a wide array of protein targets, acting as either inhibitors (antagonists) or activators (agonists).

Enzyme and Kinase Inhibition (Antagonism)

This class of compounds has been extensively explored for its potential as enzyme and kinase inhibitors.

Carbonic Anhydrase Inhibition: Novel pyrazole carboxamide derivatives have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are targets for antiglaucoma agents. nih.govtandfonline.com In vitro studies have identified several potent inhibitors, with some compounds showing higher inhibitory effects than others, indicating a clear structure-activity relationship. nih.govtandfonline.com Further research into pyrazole carboxamides bearing sulfonamide moieties has yielded compounds with significant inhibitory activity. nih.gov The table below summarizes the inhibition constants (Kᵢ) for two of the most potent compounds from one such study. nih.gov

| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |

| 6a | 0.063 | 0.007 |

| 6b | 0.081 | 0.011 |

Data sourced from nih.gov

Kinase Inhibition: Pyrazole derivatives are prominent scaffolds in the development of kinase inhibitors for cancer therapy. nih.gov Derivatives of 1H-pyrazole-3-carboxamide have been designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov For example, compound 8t demonstrated strong activity against FLT3 with a half-maximal inhibitory concentration (IC₅₀) of just 0.089 nM. nih.gov This compound also showed potent inhibition of cyclin-dependent kinases 2 and 4 (CDK2/4). nih.gov Other research has focused on developing these derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

G-Protein Coupled Receptor (GPCR) Agonism

In contrast to inhibitory roles, pyrazole-based molecules have also been successfully developed as agonists for G-protein coupled receptors.

Apelin Receptor Agonism: A novel pyrazole-based small molecule was identified as an agonist of the apelin receptor, a target for cardiovascular and metabolic diseases. nih.gov The initial lead compound, 9 , exhibited an EC₅₀ of 0.800 µM and a Kᵢ of 1.3 µM. nih.govresearchgate.net Through systematic structural modifications, more potent agonists were developed with EC₅₀ values below 100 nM. nih.gov Further optimization led to compounds like 13 , which showed a favorable agonist potency (cAMPi EC₅₀ = 162 nM) and was effective in animal models of metabolic syndrome. nih.gov These findings highlight the potential to design pyrazole carboxamide derivatives that activate, rather than inhibit, their biological targets. nih.govnih.gov

Molecular Target Identification and Validation in Preclinical Research Models for 4 Amino 1h Pyrazole 5 Carboxamide Analogues

Identification of Specific Kinase Targets

Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are critical regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Analogues of 4-amino-1H-pyrazole-5-carboxamide have been developed as potent CDK inhibitors.

Preclinical studies have identified several pyrazole-based derivatives with significant inhibitory activity against CDK2. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, developed through bioisosteric replacement of a phenylsulfonamide moiety, demonstrated potent CDK2 inhibition. nih.gov The compound designated as 15 in this series was the most potent, with a Kᵢ value of 0.005 µM for CDK2. nih.gov This compound also showed sub-micromolar antiproliferative activity across a panel of 13 cancer cell lines. nih.gov Mechanistic studies in ovarian cancer cells confirmed that this compound reduced the phosphorylation of the retinoblastoma protein, a downstream target of CDK2, leading to cell cycle arrest and apoptosis. nih.gov

Another study focused on novel pyrazole (B372694) derivatives as potential CDK2/cyclin A2 enzyme inhibitors. rsc.org The most promising compounds from this series, 4, 7a, 7d, and 9 , exhibited IC₅₀ values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. rsc.org Compound 4 demonstrated significant anti-proliferative activity with a mean growth inhibition of 96.47% across a panel of 60 NCI cell lines. rsc.org Further investigations using Western blot analysis in HCT-116 cell lines validated the inhibitory effects of these compounds on CDK2. rsc.org

Additionally, research into pyrazole derivatives as dual VEGFR-2/CDK-2 inhibitors has yielded compounds with potent activity against both kinases. nih.gov In one study, compound 6b showed an IC₅₀ value of 0.458 μM for CDK-2, while compound 5a had an IC₅₀ of 0.311 μM. nih.gov

| Compound | Target Kinase | Inhibitory Concentration |

| 15 | CDK2 | Kᵢ = 0.005 µM |

| 9 | CDK2/cyclin A2 | IC₅₀ = 0.96 µM |

| 7d | CDK2/cyclin A2 | IC₅₀ = 1.47 µM |

| 7a | CDK2/cyclin A2 | IC₅₀ = 2.0 µM |

| 4 | CDK2/cyclin A2 | IC₅₀ = 3.82 µM |

| 5a | CDK-2 | IC₅₀ = 0.311 µM |

| 6b | CDK-2 | IC₅₀ = 0.458 µM |

Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human tumors, making them attractive targets for cancer therapy. Pyrazole-based compounds have been identified as potent inhibitors of Aurora kinases.

A notable example is AT9283 , a pyrazol-4-yl urea (B33335) derivative, which was identified as a multitargeted kinase inhibitor with potent activity against both Aurora A and Aurora B. acs.orgacs.org Structure-based optimization of a pyrazole-benzimidazole fragment led to the development of inhibitors with IC₅₀ values of approximately 3 nM for both kinases. acs.orgacs.org In cellular assays, AT9283 inhibited the growth of HCT116 cells and induced a polyploid phenotype, which is characteristic of Aurora B inhibition. acs.org

More recently, a series of new pyrazole-4-carboxamide analogues were developed as dual inhibitors of Aurora A and B. nih.gov Among these, compound 6k was highly effective, with IC₅₀ values of 16.3 nM against Aurora A and 20.2 nM against Aurora B. nih.gov This compound demonstrated significant cytotoxicity against HeLa and HepG2 cancer cell lines. nih.gov Molecular analysis confirmed its mechanism of action by showing inhibition of phosphorylated Aurora kinase A and phosphorylated Histone H3 (a substrate of Aurora B). nih.gov Treatment with 6k resulted in cell cycle arrest at the G2/M phase and a significant increase in polyploidy and abnormal mitosis. nih.gov

Other pan-Aurora kinase inhibitors with a pyrazole scaffold have also been investigated in preclinical and clinical studies. VX-680 , developed from an aminopyrazole linked to a quinazoline, inhibits Aurora A, B, and C with Kᵢ values of 0.7, 18, and 4.6 nM, respectively. nih.gov

| Compound | Target Kinase | Inhibitory Concentration |

| AT9283 | Aurora A / Aurora B | IC₅₀ ≈ 3 nM |

| 6k | Aurora A | IC₅₀ = 16.3 nM |

| 6k | Aurora B | IC₅₀ = 20.2 nM |

| VX-680 | Aurora A | Kᵢ = 0.7 nM |

| VX-680 | Aurora B | Kᵢ = 18 nM |

| VX-680 | Aurora C | Kᵢ = 4.6 nM |

p38 Mitogen-Activated Protein Kinase (p38MAPK)

The p38 Mitogen-Activated Protein Kinases (MAPKs) are key components of signaling pathways that respond to inflammatory cytokines and environmental stress. researchgate.net Inhibition of p38MAPK is a therapeutic strategy for inflammatory diseases.

A series of N-pyrazole, N'-aryl ureas have been extensively studied as p38 MAPK inhibitors. nih.gov These compounds bind to a key domain that is distinct from the ATP-binding site, which becomes accessible when the kinase adopts a specific conformation. nih.gov The optimization of these pyrazole urea-based inhibitors led to the selection of BIRB 796 as a clinical candidate. nih.gov This compound demonstrated significant improvements in binding affinity and cellular potency. nih.gov Another p38 MAPK inhibitor, Pexmetinib , showed efficacy in preclinical tumor models at various doses. mdpi.com

In a study evaluating 35 pyrazole carboxamide and carboxylic acid analogues, several compounds were tested for their inhibitory activity against SAPK2a (p38). nih.gov This screening identified derivatives with the potential to modulate p38 signaling, which could be beneficial in treating inflammatory conditions and cancer. nih.gov

| Compound | Target Kinase | Key Finding |

| BIRB 796 | p38 MAPK | Selected as a clinical candidate due to high potency. nih.gov |

| Pexmetinib | p38 MAPK | Efficacious in preclinical tumor xenograft models. mdpi.com |

| Pyrazole carboxamides | p38 (SAPK2a) | Identified as inhibitors in a kinase bioassay panel. nih.gov |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy.

Several series of pyrazole-based analogues have shown potent VEGFR-2 inhibitory activity. In one study, novel 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated. nih.gov Compound 3i emerged as the most effective VEGFR-2 inhibitor with an IC₅₀ of 8.93 nM, which is nearly three-fold more active than the reference drug Sorafenib (IC₅₀ = 30 nM). nih.gov Compound 3a also demonstrated potent inhibition with an IC₅₀ of 38.28 nM. nih.gov In a prostate cancer xenograft model, compound 3i significantly suppressed tumor growth. nih.gov

Another study focused on fused pyrazole derivatives as dual EGFR and VEGFR-2 inhibitors. frontiersin.org Compound 9 was identified as the most potent VEGFR-2 inhibitor in this series, with an IC₅₀ of 0.22 μM. frontiersin.org Additionally, 1-(2-(pyridin-4-yl)ethyl)-1H-azole-5-carboxamides have been developed as both specific and dual inhibitors of VEGFR-2 and VEGFR-1, with some compounds showing in vitro and cell-based activities with IC₅₀ values below 100 nM. researchgate.net

| Compound | Target Kinase | Inhibitory Concentration |

| 3i | VEGFR-2 | IC₅₀ = 8.93 nM |

| 9 | VEGFR-2 | IC₅₀ = 0.22 µM |

| 3a | VEGFR-2 | IC₅₀ = 38.28 nM |

| Azole-5-carboxamides | VEGFR-2 | IC₅₀ < 100 nM |

Calcium-Dependent Protein Kinase 1 (CpCDPK1)

Calcium-Dependent Protein Kinase 1 (CDPK1) is a crucial enzyme in apicomplexan parasites like Cryptosporidium parvum and Toxoplasma gondii. As this kinase family is absent in humans, it represents a highly specific target for developing anti-parasitic drugs.

The 5-aminopyrazole-4-carboxamide scaffold has been successfully utilized to create potent and selective inhibitors of CDPK1. nih.gov These compounds, known as bumped kinase inhibitors (BKIs), have demonstrated low-nanomolar inhibitory potencies against CpCDPK1. nih.govnih.gov In preclinical models, lead compounds from this class substantially reduced the parasite burden in a neonatal mouse model of cryptosporidiosis. nih.govresearchgate.net Although a direct correlation between enzyme inhibition and in vitro parasite growth inhibition was not always observed, the in vivo efficacy highlights the therapeutic potential of targeting CpCDPK1. nih.govresearchgate.net For example, compounds 2, 4, 12, 14, and 16 all exhibited greater than 30% reduction of infection compared to untreated controls in the mouse model. researchgate.net

| Compound Class/Scaffold | Target Kinase | Key Finding |

| 5-aminopyrazole-4-carboxamide (AC) BKIs | CpCDPK1 | Low-nanomolar enzyme inhibition and potent in vitro parasite growth inhibition. nih.govnih.gov |

| AC-BKIs (2, 4, 12, 14, 16) | CpCDPK1 | >30% reduction of parasite infection in a neonatal mouse model. researchgate.net |

Bruton Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an essential role in B-cell development and signaling. It has emerged as a critical target for treating B-cell malignancies and autoimmune diseases.

Potent inhibitors of BTK have been identified based on an aminopyrazole carboxamide scaffold. These inhibitors can be designed to be either irreversible or reversible covalent inhibitors. By fine-tuning the covalent reactive group, researchers have developed highly selective BTK inhibitors. For example, cyanamide-based reversible-covalent inhibitors provided a high combination of BTK potency and selectivity over EGFR, a common off-target kinase.

Further research into imidazopyrazole-3-carboxamide derivatives has also yielded novel BTK inhibitors with high selectivity. Compounds 12a and 18a from this series showed potent inhibitory activity against BTK in vitro, with IC₅₀ values of 5.2 nM and 4.9 nM, respectively. In a xenograft model using TMD8 cells, both compounds significantly suppressed tumor growth, demonstrating their potential for further development.

| Compound Class/Scaffold | Compound | Target Kinase | Inhibitory Concentration |

| Imidazopyrazole-3-carboxamide | 18a | BTK | IC₅₀ = 4.9 nM |

| Imidazopyrazole-3-carboxamide | 12a | BTK | IC₅₀ = 5.2 nM |

| Aminopyrazole carboxamide | Cyanamide-based inhibitors | BTK | High potency and selectivity over EGFR |

Carbonic Anhydrase Isozyme Inhibition Profiles

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Analogues of pyrazole carboxamide have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and hCA II.

Several studies have synthesized novel pyrazole carboxamide derivatives and evaluated their inhibitory activity against hCA I and hCA II. For instance, a series of pyrazole-carboxamides bearing a sulfonamide moiety demonstrated potent inhibition, with Kᵢ values in the nanomolar to low micromolar range. sigmaaldrich.com Specifically, certain compounds showed Kᵢ values as low as 0.063 µM for hCA I and 0.007 µM for hCA II, indicating strong inhibitory potential. sigmaaldrich.com Another study reported pyrazole derivatives with Kᵢ values ranging from 5.13 to 16.9 nM for hCA I and 11.77 to 67.39 nM for hCA II. nih.govnih.gov The inhibitory mechanism often involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site, a classic interaction for CA inhibitors. researchgate.net Structure-activity relationship (SAR) studies have highlighted that substitutions on the phenyl ring of the pyrazole carboxamide scaffold significantly influence the inhibitory potency and isoform selectivity. ijirset.com

| Compound Type | Target Isozyme | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Pyrazole-carboxamide sulfonamides (Series 1) | hCA I | 0.063–3.368 µM | sigmaaldrich.com |

| Pyrazole-carboxamide sulfonamides (Series 1) | hCA II | 0.007–4.235 µM | sigmaaldrich.com |

| Pyrazole derivatives (Series 2) | hCA I | 5.13–16.9 nM | nih.gov |

| Pyrazole derivatives (Series 2) | hCA II | 11.77–67.39 nM | nih.gov |

| Pyrazole-3,4-dicarboxamide sulfonamides | hCA I | 2.84–112.44 µM | nih.gov |

| Pyrazole-3,4-dicarboxamide sulfonamides | hCA II | 2.56–31.17 µM | nih.gov |

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors, particularly the GABA type A (GABA-A) receptors, are established targets for drugs with sedative, anxiolytic, and anticonvulsant effects. mdpi.comnih.gov GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron. mdpi.com

Research has shown that certain aryl pyrazole derivatives can differentially modulate the function of GABA-A receptors. One study investigating compounds chemically related to the cannabinoid receptor antagonist rimonabant (B1662492) found that some flexible pyrazole analogues potentiated GABA-evoked chloride currents in recombinant α1β2γ2L GABA-A receptors. Conversely, other, more constrained pyrazole derivatives did not affect the receptor function on their own but acted as antagonists to the potentiating effects of the first group of compounds. This suggests that the molecular structure of the pyrazole analogue is a key determinant of its activity at the GABA-A receptor. The modulatory effects appear to involve the benzodiazepine (B76468) binding site, as the potentiating effect of one compound was antagonized by flumazenil.

| Compound | Structure Type | Effect on GABA-A Receptor Function | Reference |

|---|---|---|---|

| 6Bio-R | Flexible | Potentiation of GABA-evoked Cl⁻ currents | |

| 14Bio-R | Flexible | Potentiation of GABA-evoked Cl⁻ currents | |

| NESS 0327 | Constrained | No direct effect; Antagonist of 6Bio-R and rimonabant potentiation | |

| GP1a | Constrained | No direct effect; Antagonist of 6Bio-R | |

| GP2a | Constrained | No direct effect; Antagonist of 6Bio-R |

Peroxisome Proliferator-Activated Receptors (PPAR) Agonist Activities

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in regulating lipid and glucose metabolism. The three subtypes, PPARα, PPARβ/δ, and PPARγ, are important therapeutic targets for metabolic disorders. PPARγ, in particular, is the target of the thiazolidinedione class of antidiabetic drugs.

Several pyrazole-based derivatives have been designed and synthesized as PPARγ modulators. One study reported a series of 2,4-thiazolidinedione (B21345) derivatives combined with a pyrazole moiety. Molecular docking studies predicted that these compounds bind to the ligand-binding domain of PPARγ, interacting with key amino acid residues like HIS 449, TYR 473, and SER 289. Subsequent in vitro assays confirmed their activity, with several compounds showing significant PPARγ transactivation. For example, compound 5o demonstrated 52.06% transactivation compared to the reference drug rosiglitazone (B1679542) (85.30%) and elevated PPARγ gene expression by 2.35-fold. Other research has identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective PPARα agonists, demonstrating that the pyrazole scaffold is a viable starting point for developing isoform-selective PPAR modulators. sigmaaldrich.com

| Compound | PPARγ Transactivation (%) | Fold Increase in PPARγ Gene Expression | Reference |

|---|---|---|---|

| 5o | 52.06 | 2.35 | |

| 5n | 51.30 | Not Reported | |

| 5a | 48.65 | Not Reported | |

| 5i | 43.13 | Not Reported | |

| 5b | 40.36 | Not Reported | |

| Rosiglitazone (Reference) | 85.30 | 1.27 | |

| Pioglitazone (Reference) | 65.22 | 1.60 |

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, making it a validated target for managing type 2 diabetes mellitus.